1-(pyridine-4-carbonyl)azetidine-3-carbonitrile
Description
Properties
IUPAC Name |
1-(pyridine-4-carbonyl)azetidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-5-8-6-13(7-8)10(14)9-1-3-12-4-2-9/h1-4,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIFFOKDAVUWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridine-4-carbonyl)azetidine-3-carbonitrile typically involves the reaction of isonicotinoyl chloride with azetidine-3-carbonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-(pyridine-4-carbonyl)azetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Antimicrobial Properties
The compound exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics. Research has shown that pyridine derivatives often enhance therapeutic properties due to their structural characteristics. For instance, compounds containing the pyridine nucleus have demonstrated efficacy against various bacterial strains, including E. coli and S. aureus .
Antiviral Activity
In the context of emerging viral threats, such as SARS-CoV-2, the search for effective antiviral agents is critical. Pyridine-based compounds have been noted for their potential antiviral properties, which could be harnessed in developing treatments for viral infections . Specifically, the structural features of 1-(pyridine-4-carbonyl)azetidine-3-carbonitrile could be optimized to enhance its interaction with viral proteins.
Central Nervous System Disorders
Recent studies indicate that azetidine derivatives may serve as effective therapeutic agents for central nervous system disorders. The unique structure of this compound positions it as a potential candidate for drug development targeting neurological conditions .
Building Blocks for Drug Development
The compound serves as a versatile building block in combinatorial chemistry, facilitating the synthesis of diverse pharmaceutical agents. Its ability to undergo various chemical transformations allows researchers to create libraries of compounds with potential biological activity .
Synthesis of Peptide Chains
This compound can be utilized in the formation of small peptide chains. This application is particularly valuable in developing biologically active peptides that can mimic natural processes or serve as therapeutic agents .
Case Study: Antimicrobial Screening
A study evaluated several pyridine derivatives, including this compound, for their antimicrobial activity against a panel of bacteria and fungi. The results indicated varying degrees of effectiveness, with minimum inhibitory concentrations suggesting potential for further development .
Case Study: Neurological Applications
Research focused on azetidine compounds has highlighted their potential in treating neurological disorders. Compounds similar to this compound were tested for their ability to modulate neurotransmitter systems, showing promise in alleviating symptoms associated with conditions like depression and anxiety .
Data Tables
Mechanism of Action
The mechanism of action of 1-(pyridine-4-carbonyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key cellular processes.
Comparison with Similar Compounds
Structural Differences :
- Ring Size : Pyrrolidin-3-amine (5-membered ring) vs. azetidine-3-carbonitrile (4-membered ring).
- Functional Groups : Amine (-NH2) vs. carbonitrile (-CN).
Implications :
- Electronic Properties : The carbonitrile group in the target compound enhances dipole interactions and may improve metabolic stability compared to the amine group, which is prone to oxidation or deamination .
- Biological Activity : Pyrrolidine analogs are often explored for antitubercular activity (e.g., hydrazone-linked thioureas), while azetidine-carbonitrile derivatives are prioritized in kinase inhibitor design due to their rigidity and optimized pharmacokinetics .
Azetidine-3-carbonitrile Derivatives in Drug Discovery
Examples :
- Compound 21 (BLU-945 intermediate): Features a naphthyridine core with azetidine-3-carbonitrile, demonstrating enhanced potency against EGFR mutants due to the nitrile’s hydrogen-bonding capability .
- Tricyclic Quinolinone 12: Incorporates azetidine-3-carbonitrile to achieve selective BCL6 inhibition, leveraging the ring’s strain for tight binding .
Comparison :
- Synthetic Routes : The target compound is synthesized via microwave-assisted cross-coupling reactions using BrettPhos Pd G3, whereas pyrrolidine analogs often employ condensation or hydrazone-forming reactions .
- Pharmacokinetics : Azetidine derivatives generally exhibit improved solubility and reduced lipophilicity compared to bulkier analogs like piperidine-containing compounds (e.g., ’s 3-azetidineacetonitrile derivative), which may suffer from poor membrane permeability .
Thiourea-Linked Pyridine-carbonyl Hydrazones
Example: Sriram et al. (2006) synthesized 1-((4-sub)phenyl)-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea, which showed antitubercular activity .
Key Differences :
- Functional Groups : Thiourea and hydrazone motifs vs. azetidine-carbonitrile.
- Activity Profile : Thiourea derivatives target mycobacterial enzymes via hydrogen bonding and hydrophobic interactions, whereas azetidine-carbonitriles are optimized for eukaryotic kinase inhibition due to their compact size and electronic properties .
Pyridine-3-carbonitrile Derivatives
Example: 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile () features aromatic substitutions at positions 4 and 6, contrasting with the azetidine moiety in the target compound.
Comparison :
- Solubility : The azetidine ring likely improves aqueous solubility compared to highly aromatic analogs, which are prone to π-stacking and crystallization.
- Binding Modes : Aromatic pyridines engage in π-π interactions, while azetidine-carbonitriles prioritize steric complementarity and dipole interactions in enzyme active sites .
Biological Activity
1-(Pyridine-4-carbonyl)azetidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H8N4O
- Molecular Weight : 204.2 g/mol
- CAS Number : 2034418-24-9
The compound features a pyridine ring, an azetidine moiety, and a carbonitrile functional group, which contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the carbonyl and nitrile groups allows for potential hydrogen bonding and dipole interactions with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate enzymatic activities or influence signal transduction pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Table 1: Anticancer Activity Data
These values indicate that the compound is more effective than conventional chemotherapeutics like 5-Fluorouracil in certain contexts.
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These results highlight its potential as a lead compound for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy in Mice Models
A preclinical study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, suggesting its potential for further development as an anticancer therapeutic.
Case Study 2: Safety Profile Assessment
A toxicity study conducted on Kunming mice indicated that doses up to 2000 mg/kg did not result in acute toxicity. This finding supports the safety profile of the compound for potential therapeutic use .
Research Findings
Recent advances in drug design have focused on optimizing the pharmacokinetic properties of compounds similar to this compound. Studies suggest that modifications to enhance solubility and bioavailability could improve therapeutic outcomes .
Q & A
Q. What are the standard synthetic routes for 1-(pyridine-4-carbonyl)azetidine-3-carbonitrile, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including condensation between pyridine-4-carbonyl derivatives and azetidine precursors. Key steps include:
- Acylation : Reacting azetidine-3-carbonitrile with pyridine-4-carbonyl chloride under inert conditions (e.g., dry THF, 0–5°C) .
- Solvent and Catalyst Selection : Use of polar aprotic solvents (DMF, DMSO) with catalytic bases (e.g., triethylamine) to enhance nucleophilic substitution .
- Purity Control : Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) to isolate the product . Optimization Parameters:
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents side reactions (e.g., hydrolysis) |
| Reaction Time | 12–24 hours | Ensures complete acylation |
| Molar Ratio | 1:1.2 (azetidine:acyl chloride) | Minimizes excess reagent |
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., pyridine C=O coupling to azetidine N) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z: 203.06 for CHNO) .
- Infrared Spectroscopy (IR) : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) confirm functional groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and Mercury (for visualization) is used to:
Q. How should researchers address contradictions between computational and experimental data for this compound?
Discrepancies often arise in dipole moment predictions or crystal packing. Mitigation strategies include:
- Benchmarking Computational Methods : Compare DFT (B3LYP/6-311+G**) results with SCXRD data to refine force fields .
- Packing Analysis : Use Mercury's "Materials Module" to identify overlooked intermolecular interactions (e.g., π-π stacking) .
- Error Sources : Check for disorder in the nitrile group or solvent inclusion in the lattice .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Bioisosteric Replacement : Substitute the nitrile group with carboxylic acid or amide to assess pharmacological stability .
- Pharmacophore Mapping : Overlay crystal structures of derivatives (e.g., pyridine-3-carbonitrile analogs) to identify key binding motifs .
- In Silico Screening : Use AutoDock Vina to predict binding affinities against targets like kinase enzymes .
Methodological Considerations
Q. What are the best practices for validating the purity of synthesized batches?
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation ≤0.4%) .
Q. How can researchers troubleshoot low yields in the acylation step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
